molecular formula C9H9ClN2S B2377633 7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine CAS No. 782391-47-3

7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine

Cat. No.: B2377633
CAS No.: 782391-47-3
M. Wt: 212.7
InChI Key: OQLBFTKBXIDLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chlorine atom at the 7th position and methyl groups at the 3rd and 4th positions on the benzothiazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Scientific Research Applications

7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Future Directions

The future directions for the research and development of “7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . Additionally, more studies could be conducted to improve the synthesis process and to understand the mechanism of action of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-chlorobenzothiazole with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound of the benzothiazole family.

    2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    4-chlorobenzothiazole: Similar structure with a chlorine atom at the 4th position.

Uniqueness

7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine is unique due to the specific positioning of the chlorine and methyl groups on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-chloro-3,4-dimethyl-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-5-3-4-6(10)8-7(5)12(2)9(11)13-8/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLBFTKBXIDLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.